molecular formula C7H7NOS B1287996 3-Sulfanylbenzamide CAS No. 569339-15-7

3-Sulfanylbenzamide

Cat. No. B1287996
M. Wt: 153.2 g/mol
InChI Key: YMJLGULXZAWKGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-sulfanylbenzamide and its derivatives has been explored through various methods. One approach involves the palladium/copper-catalyzed cross-coupling of N,N-dialkyl-ortho-iodoanilines with terminal alkynes, followed by electrophilic cyclization to yield 3-sulfenylindoles, which can be further oxidized to 3-sulfonyl- and 3-sulfinylindoles . Another method utilizes iron-catalyzed thiol alkylation with N-Cbz azetidinols to produce 3-aryl-3-sulfanyl azetidines, demonstrating the potential for these compounds in drug discovery . Additionally, a chemoselective continuous-flow synthesis of m-sulfamoylbenzamide analogues has been developed, offering increased selectivity and yields between 65 and 99% . A synthetic process for 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide has also been reported, with high yields achieved through acylation and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structures of 3-sulfanylbenzamide derivatives are characterized by the presence of a sulfanyl group attached to the benzamide moiety. The synthesis of these compounds often involves the formation of intermediate structures such as N,N-dialkyl-ortho-(1-alkynyl)anilines, which are then cyclized to form the final sulfenylindole structures . The azetidine sulfides produced by thiol alkylation are characterized by a small ring structure with a sulfanyl group at the 3-position .

Chemical Reactions Analysis

The chemical reactivity of 3-sulfanylbenzamide derivatives is highlighted by their ability to undergo further transformations. For instance, 3-sulfenylindoles can be oxidized to form sulfonyl and sulfinyl derivatives . The azetidine sulfides synthesized from azetidinols can participate in further reactions, indicating their versatility in chemical synthesis and potential applications in drug development . The chemoselective synthesis of m-sulfamoylbenzamide analogues suggests that these compounds can be selectively functionalized, expanding their utility in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-sulfanylbenzamide derivatives are influenced by their molecular structure and substituents. The presence of the sulfanyl group contributes to the chemical reactivity of these compounds, as seen in the synthesis of various indole and azetidine derivatives . The chemoselective synthesis process for m-sulfamoylbenzamide analogues indicates that these compounds can be synthesized with high purity and yield, which is essential for their application in drug design . The optimized conditions for the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, such as the use of Raney Ni catalyst and specific reaction temperatures, suggest that the physical properties of these compounds can be finely tuned .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 3-Sulfanylbenzamide, is expected to focus on improving synthetic efficiencies and making processes more environmentally friendly . The ability improvement of synthesis and the application enhancement of synthesis are two major future directions in synthetic chemistry .

properties

IUPAC Name

3-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLGULXZAWKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592833
Record name 3-Sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfanylbenzamide

CAS RN

569339-15-7
Record name 3-Sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-mercaptobenzoic acid (1.00 g, 6.49 mmol) in DME (ethyleneglycol-dimethylether, ˜15 ml) was added N-methylmorpholine (1.5 ml, 13.6 mmol) and isobutylchloroformate (1.77 ml, 13.6 mmol) under a flow of nitrogen. The clear solution quickly became a cloudy mixture and the temperature started to rise. After stirring for half an hour the reaction was filtered and then treated with 0.5M NH3 in dioxane (27 ml, 13.5 mmol). The reaction was treated with sodium methoxide in methanol, then quenched with 2N HCl until pH=4 and then concentrated in vacuo to a white paste. This was partitioned between CHCl3 and H2O (3×100 ml) and the organic layer dried (MgSO4) and concentrated in vacuo to a white solid (1.6 g). This was dissolved in H2O, basified (2N NaOH, pH=10) and the aqueous washed with CHCl3. The aqueous was acidified (2N HCl, pH=2) then extracted with CHCl3 (2×50 ml). The organic extracts were dried (MgSO4) then concentrated in vacuo to give 3-mercaptobenzamide as a white solid (501 mg).
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1 g
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1.5 mL
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1.77 mL
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15 mL
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27 mL
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